molecular formula C48H64N2O17 B1680715 Rodorubicin CAS No. 96497-67-5

Rodorubicin

Cat. No.: B1680715
CAS No.: 96497-67-5
M. Wt: 941.0 g/mol
InChI Key: JXVAMODRWBNUSF-KZQKBALLSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Doxorubicin can be synthesized through various methods, including chemical modifications of daunorubicin (another anthracycline).

      Industrial Production: Industrial-scale production involves fermentation of followed by purification and chemical modifications.

  • Chemical Reactions Analysis

      Reactions: Doxorubicin undergoes several reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the reaction type. For example

      Major Products: Reduction yields doxorubicinol (an active metabolite), while oxidation forms doxorubicinone.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying drug interactions and redox chemistry.

      Biology: Investigated for its impact on cellular processes and DNA damage.

      Medicine: Vital in cancer treatment regimens.

      Industry: Employed in drug development and research.

  • Mechanism of Action

      DNA Interference: Doxorubicin inhibits topoisomerase II (both topo IIα and topo IIβ isoforms), disrupting DNA replication and repair.

      Apoptosis: It induces apoptosis by damaging DNA and interfering with cell cycle progression.

      Molecular Targets: Topoisomerase II, DNA, and cellular signaling pathways.

  • Comparison with Similar Compounds

      Uniqueness: Doxorubicin’s broad spectrum of activity and well-established clinical use set it apart.

      Similar Compounds: Other anthracyclines like daunorubicin, epirubicin, and idarubicin.

    Remember that doxorubicin has both benefits and potential side effects, and its use requires careful consideration by healthcare professionals. If you need further details or have additional questions, feel free to ask .

    Properties

    CAS No.

    96497-67-5

    Molecular Formula

    C48H64N2O17

    Molecular Weight

    941.0 g/mol

    IUPAC Name

    (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

    InChI

    InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1

    InChI Key

    JXVAMODRWBNUSF-KZQKBALLSA-N

    Isomeric SMILES

    CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O

    SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    Canonical SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    cytorhodin S
    rodorubicin

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Rodorubicin
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    Rodorubicin
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    Rodorubicin
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    Rodorubicin
    Reactant of Route 5
    Rodorubicin
    Reactant of Route 6
    Rodorubicin

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